nucleósidos de pirimidina
Pyrimidine nucleosides are a class of compounds that play crucial roles in biological systems, particularly as intermediates in the synthesis and regulation of RNA and DNA. These molecules consist of pyrimidine rings (such as cytosine or uracil) linked to a five-carbon sugar (ribose or deoxyribose), forming adenosine monophosphate (AMP), guanosine monophosphate (GMP), thymidine monophosphate (TMP), and cytidine monophosphate (CMP). Pyrimidine nucleosides are essential components in cellular metabolism, acting as precursors for the formation of RNA and DNA. They also participate in various biological processes, including gene expression regulation, enzymatic reactions, and energy transfer. In pharmaceutical applications, pyrimidine nucleosides can be used to develop antiviral drugs targeting viral replication mechanisms or anticancer drugs that inhibit DNA synthesis in rapidly dividing cells.

Estrutura | Nome químico | CAS | MF |
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1-β-D-Arabinofuranosyluracil-2-C-methyl-d3, 13C | 1256490-38-6 | C10H14N2O6 |
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5-Methoxycarbonyl Methyl Uridine | 29428-50-0 | C12H16N2O8 |
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Uridine, 5-ethyl- | 25110-76-3 | C11H16N2O6 |
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Cytarabine | 147-94-4 | C9H13N3O5 |
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Uridine-2-13C-1,3-15N2 | 369656-75-7 | C9H12N2O6 |
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4-Amino-1-α-D-ribofuranosyl-2(1H)-pyrimidinone | 13913-16-1 | C9H13N3O5 |
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5-(1-Propynyl)-2’-O-methyluridine | 179817-95-9 | C13H16N2O6 |
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Uridine, 5-[(methylamino)methyl]- | 72667-55-1 | C11H17N3O6 |
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5-(carboxymethyl)-1-beta-D-ribofuranosyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 58479-77-9 | C11H14N2O7S |
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2'-O-tert-Butyldimethylsilyluridine | 54925-71-2 | C15H26N2O6Si |
Literatura Relacionada
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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